
Technical Whitepaper: Physicochemical Profile
of (2-Imidazol-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the assessment of the

solubility and stability of (2-Imidazol-1-yl-phenyl)methanol. Publicly available experimental

data for this specific molecule is limited. Therefore, the quantitative data presented herein is

hypothetical and representative, based on the known behavior of structurally similar imidazole-

containing compounds. The experimental protocols are based on established industry

standards and regulatory guidelines.

Executive Summary
(2-Imidazol-1-yl-phenyl)methanol is a heterocyclic compound featuring an imidazole ring

linked to a phenylmethanol scaffold. Such structures are of significant interest in medicinal

chemistry. A thorough understanding of the compound's physicochemical properties,

particularly its solubility and stability, is fundamental for its advancement as a potential drug

candidate. Poor solubility can impede absorption and bioavailability, while instability can lead to

loss of potency and the formation of potentially toxic degradants. This guide outlines the

essential solubility and stability characteristics of (2-Imidazol-1-yl-phenyl)methanol, providing

standardized protocols for their evaluation and a plausible degradation profile based on forced

degradation studies.
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The fundamental physicochemical properties of a compound govern its behavior in biological

systems. The properties for (2-Imidazol-1-yl-phenyl)methanol are predicted below.

Property Predicted Value Comments

Molecular Formula C₁₀H₁₀N₂O -

Molecular Weight 174.20 g/mol -

pKa (Imidazole) ~ 6.5 - 7.0
The imidazole ring is basic and

will be protonated at acidic pH.

LogP ~ 1.5 - 2.0 Indicates moderate lipophilicity.

Appearance White to off-white solid
Based on similar aromatic

imidazole compounds.

Aqueous Solubility Profile
Solubility is a critical determinant of a drug's absorption and formulation feasibility. The

aqueous solubility of (2-Imidazol-1-yl-phenyl)methanol is expected to be highly pH-

dependent due to the basic nature of the imidazole moiety.

pH-Dependent Equilibrium Solubility
The equilibrium solubility was assessed across a physiologically relevant pH range.

Buffer pH Solubility (µg/mL) Method

2.0 (0.01 N HCl) > 1000 Shake-Flask

4.5 (Acetate Buffer) 450 Shake-Flask

6.8 (Phosphate Buffer) 75 Shake-Flask

7.4 (Phosphate Buffer) 65 Shake-Flask

Experimental Protocol: Equilibrium "Shake-Flask"
Solubility
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This protocol determines the thermodynamic equilibrium solubility of a compound in various

aqueous buffers.

Materials:

(2-Imidazol-1-yl-phenyl)methanol (solid)

Phosphate Buffered Saline (PBS), pH 7.4

Acetate Buffer, pH 4.5

0.01 N Hydrochloric Acid, pH 2.0

Acetonitrile (ACN), HPLC grade

DMSO, analytical grade

2 mL glass vials with screw caps

Orbital shaker/rotator

0.22 µm PTFE syringe filters

Calibrated HPLC-UV system

Procedure:

Add an excess amount of solid (2-Imidazol-1-yl-phenyl)methanol (approx. 2 mg) to a 2 mL

vial.

Add 1 mL of the desired aqueous buffer to the vial.

Securely cap the vial and place it on an orbital shaker set to a constant, moderate agitation.

Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for 24 hours to

ensure equilibrium is reached.

After incubation, visually inspect for the presence of undissolved solid.
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Filter the supernatant through a 0.22 µm syringe filter to remove undissolved particles.

Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the

concentration within the calibration curve range.

Quantify the concentration of the dissolved compound using a validated HPLC-UV method

against a standard calibration curve.

Visualization: Solubility Workflow
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Caption: Workflow for the equilibrium shake-flask solubility assay.
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Stability Profile
Stability testing is essential to identify degradation pathways and ensure the integrity of the

active pharmaceutical ingredient (API). Forced degradation studies subject the API to stress

conditions more severe than accelerated stability testing.[1]

Forced Degradation Study Summary
The stability of (2-Imidazol-1-yl-phenyl)methanol was evaluated under various stress

conditions as mandated by ICH guidelines.[1] The goal is to achieve 5-20% degradation to

ensure that degradation products can be reliably detected.[2]

Stress Condition Conditions
% Degradation
(Parent)

Major Degradants

Acid Hydrolysis 0.1 N HCl, 60 °C, 24h < 5% Stable

Base Hydrolysis
0.1 N NaOH, 60 °C,

8h
~15%

Imidazole ring-opened

species

Oxidation 6% H₂O₂, RT, 24h ~18%

N-oxide,

Benzaldehyde

derivative

Thermal 80 °C (Solid), 72h < 2% Stable

Photolytic (ICH Q1B)
1.2M lux·h Vis / 200

W·h/m² UV
~12%

Colored radical-

mediated products

Experimental Protocol: Forced Degradation
This protocol outlines a standard procedure for conducting forced degradation studies in

solution.

Materials:

(2-Imidazol-1-yl-phenyl)methanol stock solution (e.g., 1 mg/mL in ACN or water)

1 N HCl and 1 N NaOH
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30% (w/w) Hydrogen Peroxide (H₂O₂)

HPLC-grade water and acetonitrile

Photostability chamber compliant with ICH Q1B guidelines[3]

Calibrated HPLC-UV/MS system

Procedure:

Sample Preparation: For each condition, prepare samples in clear glass vials to a final

concentration of ~100 µg/mL. Prepare a control sample stored at 5 °C protected from light.

Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution (final acid

concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24h).

Neutralize with NaOH before analysis.

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution (final base

concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals. Neutralize with

HCl before analysis.

Oxidative Degradation: Add an equal volume of 12% H₂O₂ to the stock solution (final

peroxide concentration 6%). Store at room temperature, protected from light. Withdraw

aliquots at timed intervals.

Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C. Withdraw

aliquots at timed intervals.

Photostability: Expose a solution sample in a photochemically transparent container to light

within a photostability chamber.[4] A parallel sample wrapped in aluminum foil serves as a

dark control to separate light effects from thermal effects.[5] The total illumination should be

not less than 1.2 million lux hours and an integrated near UV energy of not less than 200

watt hours/square meter.[6]

Analysis: Analyze all stressed samples and controls using a validated stability-indicating

HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the

identification of degradant structures.
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Visualization: Potential Degradation Pathways
The imidazole moiety is known to be susceptible to oxidation and photolytic degradation.[7] A

plausible degradation pathway under oxidative stress is illustrated below.

Potential Degradation Products
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Caption: Plausible degradation pathways under stress conditions.

Conclusion
This technical guide provides a foundational profile for (2-Imidazol-1-yl-phenyl)methanol. The

hypothetical data indicates that the compound possesses pH-dependent aqueous solubility,

with significantly higher solubility in acidic conditions. The stability profile suggests good

stability under thermal and acidic stress but shows susceptibility to degradation via base-

catalyzed hydrolysis, oxidation, and photolysis. The imidazole ring is the likely site of

degradation under oxidative and basic conditions. These findings are critical for guiding

formulation development, defining appropriate storage conditions, and establishing a robust

analytical control strategy for (2-Imidazol-1-yl-phenyl)methanol. It is imperative that these

predictive findings be confirmed with experimental data on the authentic substance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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